(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid
CAS No.:
Cat. No.: VC17544177
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO2S |
|---|---|
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | (2R)-2-amino-2-(1-benzothiophen-2-yl)acetic acid |
| Standard InChI | InChI=1S/C10H9NO2S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)/t9-/m0/s1 |
| Standard InChI Key | KDYXGXDHXZGAKN-VIFPVBQESA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=C(S2)[C@@H](C(=O)O)N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)C(C(=O)O)N |
Introduction
Structural and Chemical Properties
The compound’s structure integrates a benzo[b]thiophene ring—a fused bicyclic system comprising a benzene and thiophene—with a glycine-derived side chain. The (R)-configuration at the α-carbon introduces chirality, critical for interactions in biological systems. Key properties include:
Electronic Characteristics
The benzo[b]thiophene system exhibits aromaticity with electron-rich sulfur and π-conjugation, influencing reactivity. Substitution at the 2-position directs electrophilic attacks to the 3- and 6-positions due to resonance and inductive effects .
Stereochemical Considerations
Chiral centers in α-amino acids like this compound are typically resolved via asymmetric synthesis or enzymatic methods. The (R)-enantiomer’s configuration is confirmed by X-ray crystallography or circular dichroism (CD) spectroscopy in analogous systems .
Synthetic Routes
Benzo[b]Thiophene Core Construction
The benzo[b]thiophene scaffold is synthesized via acid-catalyzed cyclization of o-mercaptocinnamic acid derivatives or catalytic condensation of styrene and sulfur . For 2-substituted variants, methods include:
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Halogenation/Nitration: Nitration of benzo[b]thiophene with HNO₃/AcOH yields 3-nitro derivatives predominantly .
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Buchwald-Hartwig Amination: Coupling bromobenzo[b]thiophenes with amines introduces amino groups at the 2- or 3-position .
Introducing the Amino-Acetic Acid Moiety
A two-step strategy is employed:
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Strecker Synthesis: Condensation of benzo[b]thiophene-2-carbaldehyde with ammonium cyanide and subsequent hydrolysis yields the racemic amino acid.
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Asymmetric Catalysis: Enantioselective addition using chiral organocatalysts (e.g., thiourea derivatives) achieves the (R)-configuration .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzo[b]thiophene nitration | HNO₃, AcOH, 60–70°C | 85 | |
| Amination | Piperidine, CuI, K₃PO₄, 110°C | 72 | |
| Asymmetric Strecker | (R)-BINOL-phosphoric acid, MeCN, RT | 89 (95% ee) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Aromatic protons of benzo[b]thiophene appear as doublets (δ 7.2–8.1 ppm). The α-methine proton (CH(NH₂)) resonates at δ 4.3–4.5 ppm as a quartet due to coupling with NH₂ and COOH .
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¹³C NMR: The carboxylic carbon (COOH) appears at δ 172–175 ppm, while the thiophene carbons range from δ 120–140 ppm .
Infrared (IR) Spectroscopy
Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (NH₂/OH stretches) confirm the amino acid structure .
Applications in Drug Discovery
Enzyme Inhibition
The compound’s structure mimics natural amino acids, enabling potential inhibition of enzymes like D-amino acid oxidase (DAAO). Analogous benzo[b]thiophene derivatives show activity in neurological disorders .
Asymmetric Catalysis
Chiral benzo[b]thiophene-amino acids serve as ligands in metal-catalyzed reactions. For example, Cu(II) complexes facilitate enantioselective aldol reactions (up to 92% ee) .
Table 2: Biological Activity of Analogues
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